2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE
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Overview
Description
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a morpholino group and a methoxyphenyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamines with aromatic aldehydes under specific conditions, often requiring catalysts or autooxidation . Another approach might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidation states of the compound.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation states of the compound, while reduction could produce simpler derivatives.
Scientific Research Applications
2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, which share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets 2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-1-MORPHOLINO-1-ETHANONE apart is its unique combination of a morpholino group and a tetraazole ring, which may confer distinct chemical and biological properties not observed in its analogs .
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and applications
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCFLQVMSLGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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